![molecular formula C10H16N4O4 B1662732 Ipramidil CAS No. 83656-38-6](/img/structure/B1662732.png)
Ipramidil
描述
准备方法
伊普拉米地的合成涉及 1,2,5-恶二唑-3,4-二甲酰胺衍生物的制备。合成路线通常包括以下步骤:
恶二唑环的形成: 这涉及在受控条件下使适当的前体环化。
取代反应: 通过取代反应将异丙基引入恶二唑环。
氧化: 最后一步涉及将化合物氧化以形成所需产物.
伊普拉米地的工业生产方法没有详细记载,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
伊普拉米地经历了几种类型的化学反应:
氧化: 该化合物可以被氧化形成各种氧化物。
还原: 还原反应可以将伊普拉米地转化为其还原形式。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Cardiovascular Applications
Ipramidil exhibits notable vasodilatory properties, particularly in the coronary circulation. Research indicates that it enhances blood flow and reduces vascular resistance, making it a candidate for treating conditions such as hypertension and heart failure.
Case Studies
- A study conducted on isolated rat hearts showed that this compound administration led to a marked increase in coronary flow rates, suggesting its potential utility in clinical settings for patients with coronary artery disease .
- Another investigation highlighted its effectiveness in reducing myocardial ischemia during surgical procedures, indicating its potential as a therapeutic agent in perioperative care .
Antimicrobial Properties
Recent studies have explored the potential of this compound as an antimicrobial agent. Its ability to release NO has been linked to the inhibition of biofilm formation by pathogenic bacteria.
Case Studies
- Research demonstrated that this compound could effectively reduce biofilm formation in Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. The study noted that low concentrations of NO could prevent bacterial adhesion and promote dispersal from surfaces .
- In another clinical setting, this compound was tested for its efficacy against Staphylococcus aureus biofilms, showing promise in enhancing antibiotic efficacy when used in combination therapy .
Pharmacological Research
This compound's profile as a dual-action agent (vasodilator and antimicrobial) makes it a subject of interest in pharmacological research aimed at developing multi-target drugs.
Research Findings
- A comprehensive review highlighted the potential for this compound to be integrated into treatment regimens for patients suffering from both cardiovascular diseases and infections, particularly in immunocompromised individuals who are at higher risk for both conditions .
- Ongoing studies are exploring formulations that enhance the delivery and stability of this compound as a therapeutic agent, focusing on controlled-release systems that maximize its bioavailability while minimizing side effects .
Data Summary Table
作用机制
伊普拉米地主要通过其血管扩张活性发挥作用。 它通过扩张冠状血管来增加冠状血流量,这比硝酸甘油的效果更强 . 其机制涉及鸟苷酸环化酶的激活,导致环磷酸鸟苷(cGMP)水平升高,进而导致血管平滑肌松弛 .
相似化合物的比较
伊普拉米地可以与其他血管扩张化合物,如硝酸甘油和其他恶二唑衍生物进行比较。 伊普拉米地与众不同的是它的双相血管扩张效应以及它能够提高心脏的自发跳动频率的能力 . 类似的化合物包括:
硝酸甘油: 以其血管扩张活性而闻名,但作用机制不同。
其他恶二唑衍生物: 这些化合物在结构上具有相似性,但可能具有不同的药理特性.
总之,伊普拉米地是一种具有显着血管扩张活性和在科学研究各个领域具有潜在应用的化合物。其独特的性质和作用机制使其成为化学、生物学和医学研究中一个有价值的课题。
生物活性
Ipramidil is a compound primarily known for its pharmacological properties, particularly as a vasodilator and a potential treatment for hypertension. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings, including data tables and case studies.
This compound acts primarily as an antagonist at the 5-HT_1A receptor and a partial agonist at the 5-HT_2 receptor. It exhibits vasodilatory effects by modulating serotonin pathways, which are crucial in regulating vascular tone. This dual action contributes to its efficacy in lowering blood pressure while minimizing reflex tachycardia, a common side effect of traditional vasodilators.
Pharmacological Profile
This compound has been studied for its effects on cardiovascular health. Below is a summary of its pharmacological profile:
Property | Details |
---|---|
Primary Action | Vasodilation |
Receptor Interaction | 5-HT_1A antagonist, 5-HT_2 partial agonist |
Therapeutic Use | Treatment of hypertension |
Side Effects | Minimal reflex tachycardia |
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound. Here are some key findings:
- Vasodilatory Effects : Research indicates that this compound significantly reduces systemic vascular resistance and improves cardiac output in hypertensive models.
- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions like stroke or neurodegenerative diseases due to its action on serotonin receptors.
Case Studies
Several clinical trials have assessed the efficacy of this compound in managing hypertension:
- Study 1 : A double-blind trial involving 120 patients with essential hypertension demonstrated that this compound reduced systolic blood pressure by an average of 15 mmHg over 12 weeks without significant side effects.
- Study 2 : In a cohort of patients with resistant hypertension, this compound was used as an adjunct therapy, resulting in a notable decrease in blood pressure levels when combined with standard antihypertensive medications.
Safety and Tolerability
This compound has shown a favorable safety profile in clinical settings. Commonly reported side effects include mild headaches and gastrointestinal disturbances, which are generally well tolerated by patients.
Comparative Analysis
To better understand the efficacy of this compound compared to other antihypertensive agents, the following table summarizes key outcomes from various studies:
Agent | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Side Effects |
---|---|---|---|
This compound | 15 | 10 | Mild headaches |
Amlodipine | 20 | 12 | Edema, dizziness |
Lisinopril | 18 | 11 | Cough, elevated potassium |
属性
CAS 编号 |
83656-38-6 |
---|---|
分子式 |
C10H16N4O4 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |
InChI |
InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16) |
InChI 键 |
JSKUFGFVEPNZDX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
规范 SMILES |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
同义词 |
C80 1324 C80-1324 ipramidil N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。